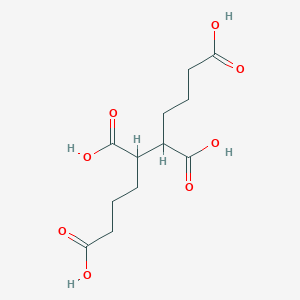
Octane-1,4,5,8-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-1,4,5,8-tetracarboxylic acid is a tetracarboxylic acid compound characterized by the presence of four carboxyl groups attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,5,8-tetracarboxylic acid typically involves the oxidation of octane derivatives. One common method is the oxidation of octane-1,4,5,8-tetraol using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate diacids, which are further oxidized to yield the tetracarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Octane-1,4,5,8-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Anhydrides, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
Octane-1,4,5,8-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers and resins, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of octane-1,4,5,8-tetracarboxylic acid involves its ability to interact with various molecular targets through its carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biochemical pathways and cellular processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems.
Comparación Con Compuestos Similares
Octane-1,3,5,7-tetracarboxylic acid: Another tetracarboxylic acid with carboxyl groups at different positions on the octane backbone.
Naphthalene-1,4,5,8-tetracarboxylic acid: A tetracarboxylic acid with a naphthalene core, known for its aromatic properties and stability.
Uniqueness: Octane-1,4,5,8-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which imparts distinct chemical reactivity and potential for forming diverse coordination complexes. Its linear structure contrasts with the aromatic nature of naphthalene-1,4,5,8-tetracarboxylic acid, making it suitable for different applications and reactions.
Propiedades
Número CAS |
1114-44-9 |
|---|---|
Fórmula molecular |
C12H18O8 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
octane-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C12H18O8/c13-9(14)5-1-3-7(11(17)18)8(12(19)20)4-2-6-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
YPFFVFHMWHQXOW-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(CCCC(=O)O)C(=O)O)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


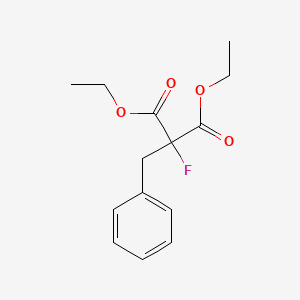
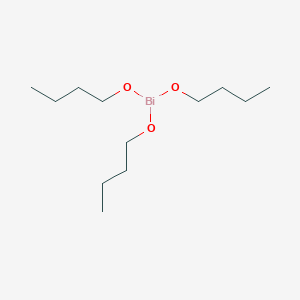

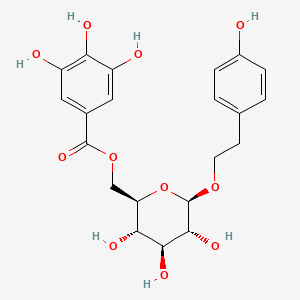
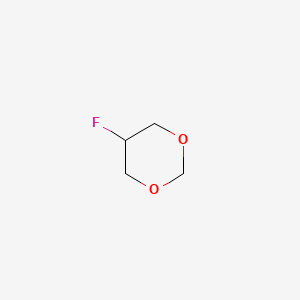
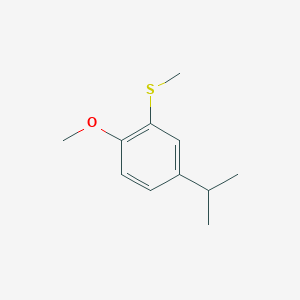

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
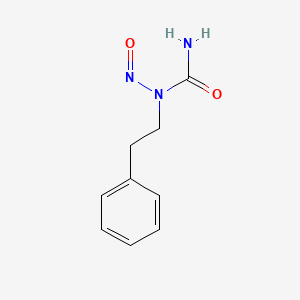

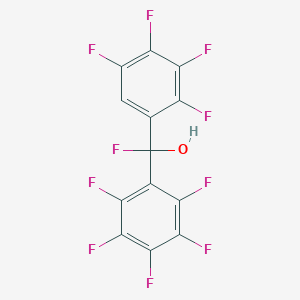

![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
